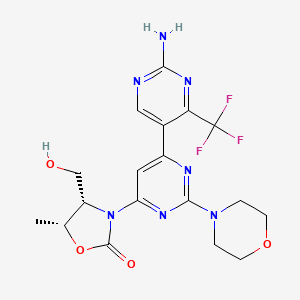

Nvp-clr457

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H20F3N7O4 |

|---|---|

Molecular Weight |

455.4 g/mol |

IUPAC Name |

(4S,5R)-3-[6-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-2-morpholin-4-ylpyrimidin-4-yl]-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C18H20F3N7O4/c1-9-12(8-29)28(17(30)32-9)13-6-11(24-16(25-13)27-2-4-31-5-3-27)10-7-23-15(22)26-14(10)18(19,20)21/h6-7,9,12,29H,2-5,8H2,1H3,(H2,22,23,26)/t9-,12+/m1/s1 |

InChI Key |

IEYOHYVYEJVEJJ-SKDRFNHKSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](N(C(=O)O1)C2=NC(=NC(=C2)C3=CN=C(N=C3C(F)(F)F)N)N4CCOCC4)CO |

Canonical SMILES |

CC1C(N(C(=O)O1)C2=NC(=NC(=C2)C3=CN=C(N=C3C(F)(F)F)N)N4CCOCC4)CO |

Origin of Product |

United States |

Foundational & Exploratory

NVP-CLR457: A Technical Whitepaper on a Pan-Class I PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-CLR457, also known as CLR457, is an orally bioavailable, potent, and balanced pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] Developed by Novartis, it was investigated as a potential anti-cancer agent.[3][4][5] Preclinical studies demonstrated its ability to inhibit all class I PI3K isoforms and suppress the growth of tumor xenografts with a constitutively active PI3K pathway.[6] However, its clinical development was terminated following a first-in-human Phase I trial due to poor tolerability and limited anti-tumor activity at pharmacologically active concentrations.[6][7] This technical guide provides a comprehensive overview of the target profile of this compound, summarizing key preclinical and clinical data, and detailing the experimental methodologies employed in its evaluation.

Target Profile and Mechanism of Action

This compound is a pan-inhibitor of the class I PI3K enzyme family, which plays a crucial role in cell growth, proliferation, survival, and metabolism. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it an attractive target for therapeutic intervention. This compound was designed to be a balanced inhibitor of all four class I PI3K isoforms: p110α, p110β, p110δ, and p110γ.[3][6]

In Vitro Kinase Inhibition

Biochemical assays were conducted to determine the inhibitory activity of this compound against the different PI3K isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| PI3Kα (p110α) | 89 ± 29 |

| PI3Kβ (p110β) | 56 ± 35 |

| PI3Kδ (p110δ) | 39 ± 10 |

| PI3Kγ (p110γ) | 230 ± 31 |

| mTOR | 2474 ± 722 |

Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms and mTOR.[1][6]

This compound also demonstrated inhibitory activity against common activating mutations of PIK3CA, the gene encoding the p110α catalytic subunit.[6] In cellular assays, this compound inhibited the phosphorylation of Akt (a downstream effector of PI3K) in a dose-dependent manner, with an IC50 of 100 nM for the inhibition of S473 phosphorylation of Akt.[1]

Signaling Pathway

The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate class I PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of various cellular processes, including cell growth (via mTORC1), proliferation, survival, and metabolism. This compound, by inhibiting the catalytic activity of PI3K, blocks the production of PIP3 and subsequently suppresses the entire downstream signaling cascade.

Preclinical Pharmacology

The anti-tumor activity and pharmacokinetic profile of this compound were evaluated in various preclinical models.

In Vivo Anti-Tumor Efficacy

This compound demonstrated dose-dependent anti-tumor activity in several xenograft models. In athymic nude mice bearing Rat1-myr-p110α tumors, daily oral administration of this compound at doses ranging from 3 to 20 mg/kg resulted in a dose-dependent inhibition of tumor growth.[1] Similarly, in mice with HBRX2524 human primary breast tumor xenografts, a daily oral dose of 40 mg/kg inhibited tumor growth throughout the study.[1]

Pharmacokinetics

Pharmacokinetic studies were conducted in male Sprague-Dawley rats, female OF1 mice, and male beagle dogs. This compound exhibited a high level of oral exposure and bioavailability.[1] Key pharmacokinetic parameters are summarized below.

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |

| Male Sprague-Dawley Rat | 1.0 | IV | - | - | - | - |

| Male Sprague-Dawley Rat | 3.0 | PO | - | - | - | High |

| Female OF1 Mouse | 3.0 | IV | - | - | - | - |

| Female OF1 Mouse | 10 | PO | - | - | - | High |

| Male Beagle Dog | 0.1 | IV | - | - | - | - |

| Male Beagle Dog | 0.3 | PO | - | - | - | High |

Table 2: Summary of Pharmacokinetic Parameters of this compound in Preclinical Species.[1] (Note: Specific Cmax, Tmax, and AUC values were not consistently available in the provided search results). The compound showed low clearance and a moderate volume of distribution.[1]

Clinical Development

A first-in-human, open-label, multicenter Phase I dose-escalation study of this compound was conducted in patients with advanced solid tumors harboring PI3K pathway activation.

Study Design

Successive cohorts of patients received escalating oral doses of this compound once daily in 28-day cycles.[6] The starting dose was 5 mg, with planned escalation up to 300 mg.[6] The primary objectives were to determine the maximum tolerated dose (MTD) and to assess the safety and tolerability of this compound.

Clinical Results

A total of 31 patients were treated with doses ranging from 5 to 100 mg.[6] Dose-limiting toxicities (DLTs) were observed and included grade 3 hyperglycemia and rash.[6] In the 100 mg cohort, 27.3% of patients experienced DLTs, and all patients in this cohort experienced grade 3 or higher toxicity, with rash being the most common.[6] The MTD was not determined. The most common treatment-related adverse events of any grade were stomatitis (45.2%), diarrhea (38.7%), and rash (35.5%).[6]

Pharmacokinetic analysis in patients revealed that this compound was rapidly absorbed with limited accumulation and linear pharmacokinetics.[6] Although pharmacologically active concentrations were achieved at the 100 mg dose, no objective tumor responses were observed.[6]

Discontinuation of Development

Due to the poor tolerability profile and the lack of significant anti-tumor activity, the clinical development of this compound was terminated.[6]

Experimental Protocols

This section provides an overview of the likely methodologies used in the preclinical and clinical evaluation of this compound, based on standard practices in the field.

In Vitro Kinase Assay (Generic Protocol)

The inhibitory activity of this compound against PI3K isoforms was likely determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay.

-

Reagents : Recombinant human PI3K isoforms, lipid substrate (e.g., PIP2), ATP, assay buffer, and detection reagents.

-

Procedure :

-

This compound is serially diluted to various concentrations.

-

The PI3K enzyme is incubated with the compound in the assay buffer.

-

The kinase reaction is initiated by the addition of the lipid substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of product (PIP3) or the remaining ATP is quantified using a suitable detection method (e.g., TR-FRET, luminescence).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular Phospho-Akt Western Blot (Generic Protocol)

The effect of this compound on the PI3K signaling pathway in cells was likely assessed by measuring the phosphorylation of Akt.

-

Cell Culture : Cancer cell lines with a known PI3K pathway activation status are cultured to sub-confluency.

-

Treatment : Cells are treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis : Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification : The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection : The membrane is blocked and then incubated with primary antibodies specific for phospho-Akt (e.g., at Ser473) and total Akt. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the phospho-Akt band is normalized to the total Akt band.

In Vivo Tumor Xenograft Study (Generic Protocol)

The anti-tumor efficacy of this compound was evaluated in vivo using tumor xenograft models.

-

Animal Model : Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

-

Tumor Implantation : Human cancer cells or tumor fragments are implanted subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration : this compound is administered orally at different dose levels, typically once daily. The control group receives the vehicle.

-

Tumor Measurement : Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Endpoint : The study is terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment. Tumor growth inhibition is calculated.

Conclusion

This compound is a well-characterized pan-class I PI3K inhibitor that demonstrated potent in vitro activity and in vivo anti-tumor efficacy in preclinical models. However, its clinical development was halted due to an unfavorable therapeutic index, with significant toxicities observed at doses that showed limited clinical benefit. The experience with this compound highlights the challenges associated with targeting all class I PI3K isoforms and underscores the importance of achieving a wide therapeutic window for this class of inhibitors. The data and methodologies presented in this whitepaper provide valuable insights for researchers and drug developers working on novel PI3K pathway inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. promega.es [promega.es]

- 3. In Vitro PI3K Kinase Assay [bio-protocol.org]

- 4. In vitro PI3K gamma kinase assay [bio-protocol.org]

- 5. PI3K (p120γ) Protocol [promega.com]

- 6. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Discovery of NVP-CLR457: A Pan-Class IA PI3K Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a compelling target for therapeutic intervention. Class IA PI3Ks, comprising the p110α, p110β, and p110δ isoforms, are the most frequently implicated in oncology. NVP-CLR457 is a potent, orally bioavailable, and balanced pan-class IA PI3K inhibitor that emerged from a lead optimization program aimed at improving upon the first-generation inhibitor, buparlisib.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

The Genesis of this compound: A Lead Optimization Journey

The development of this compound began with the clinical candidate buparlisib (NVP-BKM120). While a potent pan-class I PI3K inhibitor, buparlisib exhibited dose-limiting toxicities, including central nervous system (CNS) effects and off-target microtubule stabilization.[2][3] The key objectives for the optimization program that led to this compound were therefore to:

-

Eliminate the microtubule-stabilizing off-target activity.

-

Achieve a more balanced inhibition profile across the class IA PI3K isoforms.

-

Minimize CNS penetration to mitigate related adverse effects.

-

Develop a formulation suitable for oral administration.[1][2]

This multi-parameter optimization effort culminated in the identification of this compound, a compound with a superior preclinical profile.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the catalytic activity of the class IA PI3K isoforms. This blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to the downstream inactivation of the serine/threonine kinase AKT and the mammalian target of rapamycin (mTOR), key effectors of the PI3K pathway that drive tumorigenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, pharmacokinetic properties, and in vivo efficacy.

Table 1: In Vitro Potency of this compound Against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM)[3] |

| p110α | 89 ± 29 |

| p110β | 56 ± 35 |

| p110δ | 39 ± 10 |

| p110γ | 230 ± 31 |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | 10 | PO | - | - | - | High[4] |

| Rat | 3 | PO | - | - | - | High[4] |

| Dog | 0.3 | PO | - | - | - | High[4] |

Table 3: In Vivo Efficacy of this compound in Tumor Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| HBRX2524 (Human primary breast tumor) | 40 mg/kg, PO, daily for 15 days | Significant regression | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the class I PI3K isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) were used. The substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), was prepared as a lipid vesicle suspension.

-

Assay Reaction: The kinase reaction was performed in a buffer containing ATP and MgCl2. This compound was serially diluted and pre-incubated with the enzyme prior to the addition of the substrate and ATP to initiate the reaction.

-

Detection: The production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) was quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[3]

Cellular Proliferation Assays

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines with known PI3K pathway activation status were cultured in appropriate media.

-

Compound Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability was determined using a metabolic assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

-

Data Analysis: The concentration of this compound that inhibited cell growth by 50% (GI50) was calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) were used.

-

Tumor Implantation: Human tumor cells or patient-derived tumor fragments were implanted subcutaneously or orthotopically into the mice.

-

Compound Administration: Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules.

-

Efficacy Evaluation: Tumor volume was measured regularly using calipers. Animal body weight and general health were also monitored.

-

Data Analysis: The anti-tumor activity was expressed as tumor growth inhibition (TGI) or tumor regression. Statistical analysis was performed to compare the treated groups with the control group.[4]

Visualizing the Drug Discovery and Development Workflow

The journey of this compound from a concept to a preclinical candidate can be visualized as a structured workflow.

Conclusion

The discovery of this compound represents a successful example of a rational, multi-parameter lead optimization campaign in cancer drug discovery. By systematically addressing the liabilities of the parent compound, buparlisib, the researchers at Novartis developed a pan-class IA PI3K inhibitor with a significantly improved preclinical profile.[1][2] The detailed quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of PI3K-targeted cancer therapy. While the clinical development of this compound was ultimately terminated due to a narrow therapeutic window, the insights gained from its discovery and preclinical evaluation continue to inform the development of next-generation PI3K inhibitors.[5]

References

- 1. Identification of this compound as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization and first-in-human data of CLR457, an orally bioavailable pan-class I PI3-Kinase inhibitor - OAK Open Access Archive [oak.novartis.com]

Preclinical Characterization of CLR457: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the preclinical characterization of CLR457, an orally bioavailable pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] CLR457 was developed to target the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer, promoting cell growth, survival, and resistance to therapy.[4] The compound was specifically designed to abrogate central nervous system (CNS) penetration and avoid off-target effects like microtubule destabilization.[1] Despite promising preclinical activity, the clinical development of CLR457 was ultimately terminated due to poor tolerability and limited anti-tumor efficacy in a Phase I clinical trial.[5] This guide summarizes the key preclinical data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: Pan-Inhibition of Class I PI3K

CLR457 functions as an ATP-competitive inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1][2][5] By blocking the catalytic activity of these enzymes, CLR457 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of a key second messenger abrogates the downstream activation of effector proteins, most notably the serine/threonine kinase AKT, leading to the inhibition of tumor cell growth and the induction of apoptosis.[4]

Data Presentation: Quantitative Analysis

The inhibitory activity of CLR457 was quantified through a series of in vitro biochemical and cell-based assays. The data demonstrates potent, balanced inhibition across the Class I PI3K isoforms.

Table 1: In Vitro Inhibitory Potency of CLR457

| Target | IC50 (nM) |

| PI3K Isoforms | |

| p110α | 89 ± 29 |

| p110β | 56 ± 35 |

| p110δ | 39 ± 10 |

| p110γ | 230 ± 31 |

| Data sourced from references[1][2][5]. IC50 represents the half-maximal inhibitory concentration. |

In addition to the primary PI3K targets, in vitro profiling demonstrated that CLR457 also inhibited the most common cancer-associated mutant isoforms of PIK3CA, E545K and H1047R.[1]

Table 2: Summary of In Vivo Antitumor Activity

| Xenograft Model | Dosing Schedule | Outcome | Reference |

| Rat1-myr-p110α (Rat) | 3, 10, 30, 60 mg/kg QD (Oral) | Dose-proportional antitumor activity | [1] |

| PI3K-mutant Xenografts | Not specified | Dose-dependent antitumor activity | [1][2][5] |

| PI3K-mutant Xenografts | Not specified | Interference with glucose homeostasis | [1][2][5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the core experimental protocols used in the characterization of CLR457.

In Vitro Biochemical PI3K Assay

The potency of CLR457 against purified PI3K isoforms was determined using a fluorescence-based biochemical assay.[1][6] This method quantifies the enzymatic activity of the kinase by measuring the production of adenosine diphosphate (ADP).

Objective: To determine the IC50 of CLR457 against each Class I PI3K isoform.

Methodology:

-

Enzyme Reaction: Purified, recombinant p110α, p110β, p110δ, and p110γ enzymes were incubated with a lipid substrate (e.g., PIP2) and ATP in a buffered solution.

-

Compound Titration: Reactions were performed across a range of CLR457 concentrations (e.g., 0.1 nM to 10 µM) to determine dose-dependent inhibition.[6]

-

ADP Detection: Following the kinase reaction, a detection reagent mixture containing an anti-ADP antibody labeled with a europium fluorophore and an ADP tracer labeled with an Alexa Fluor® conjugate is added.[7]

-

Signal Measurement: In the absence of kinase inhibition, high levels of ADP are produced, which displaces the tracer from the antibody, resulting in a low Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Inhibition by CLR457 leads to lower ADP production and a higher TR-FRET signal.

-

Data Analysis: The signal is converted to percent inhibition relative to controls, and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Studies

To assess the anti-tumor efficacy of CLR457 in a biological system, human or engineered cancer cell lines were implanted into immunocompromised mice or rats.[1][8]

Objective: To evaluate the dose-dependent anti-tumor activity of orally administered CLR457.

Methodology:

-

Animal Models: Athymic nude mice or rats (4-6 weeks old) were used as hosts for the xenografts.[1][8]

-

Cell Implantation: Tumor cells, such as Rat1 fibroblasts engineered to express constitutively active p110α (Rat1-myr-p110α), were harvested during their exponential growth phase.[1] A suspension of cells (e.g., 3 x 10^6 cells) was injected subcutaneously into the flank of the host animals.[8]

-

Tumor Growth and Staging: Tumors were allowed to grow to a predetermined volume (e.g., 70-300 mm³).[9] Tumor volume was measured regularly using digital calipers, calculated with the formula: Volume = (width)² x length/2.[8]

-

Randomization and Treatment: Once tumors reached the target size, animals were randomized into vehicle control and treatment groups. CLR457 was administered orally once or twice daily at specified doses (e.g., 3, 10, 30, 60 mg/kg).[1]

-

Monitoring and Endpoints: Animal body weight and tumor volumes were monitored throughout the study.[3] The primary endpoint was tumor growth inhibition (TGI) compared to the vehicle control group. Pharmacodynamic markers, such as glucose homeostasis, were also assessed.[2]

Conclusion

The preclinical characterization of CLR457 identified it as a potent, orally bioavailable, pan-Class I PI3K inhibitor with significant dose-dependent anti-tumor activity in vivo.[1][2][5] The compound effectively inhibited wild-type and common mutant forms of PI3K. However, the therapeutic window proved to be narrow, as pharmacologically active concentrations achieved in a first-in-human clinical study were associated with poor tolerability and limited efficacy, leading to the termination of its development.[2] The findings from the CLR457 program underscore the significant challenge of achieving a favorable therapeutic index when broadly targeting all four Class I PI3K isoforms.[1][5]

References

- 1. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and first-in-human data of CLR457, an orally bioavailable pan-class I PI3-Kinase inhibitor - OAK Open Access Archive [oak.novartis.com]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

- 5. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro PI3K Kinase Assay [bio-protocol.org]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]

NVP-CLR457: A Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Properties, and Mechanism of Action of a Pan-Class I PI3K Inhibitor

NVP-CLR457 is a potent and orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been the subject of significant preclinical investigation as a potential anti-cancer agent.[1] This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its study.

Chemical Structure and Properties

This compound, also known as compound 40, is a synthetic organic molecule with a complex heterocyclic structure.[2] Its systematic IUPAC name is (4S,5R)-3-[6-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-2-morpholin-4-ylpyrimidin-4-yl]-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H20F3N7O4 | [3] |

| Molecular Weight | 455.39 g/mol | [3] |

| CAS Number | 1453082-52-4 | [2] |

| SMILES | NC1=NC(C(F)(F)F)=C(C2=NC(N3CCOCC3)=NC(N4--INVALID-LINK--C">C@HCO)=C2)C=N1 | [4] |

| Solubility | DMSO: 91 mg/mL (199.82 mM) | [3] |

| Ethanol: Insoluble | [3] | |

| Water: Insoluble | [3] |

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

This compound functions as a pan-inhibitor of class I PI3K isoforms, which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5] In many cancers, this pathway is aberrantly activated, promoting tumor development and progression.

This compound exerts its inhibitory effect by competing with ATP for the kinase domain of the p110 catalytic subunit of PI3K.[6] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.

The inhibitory activity of this compound against the class I PI3K isoforms has been quantified through biochemical assays.

Table 2: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110α (alpha) | 12 ± 1.5 |

| p110β (beta) | 8.3 ± 1.0 |

| p110δ (delta) | 8.3 ± 2.0 |

| p110γ (gamma) | 230 ± 31 |

Data compiled from multiple sources.[3]

The inhibition of the PI3K/Akt pathway by this compound ultimately leads to the suppression of downstream signaling cascades that are crucial for cancer cell survival and proliferation.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

In Vitro PI3K Enzyme Activity Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against class I PI3K isoforms using a commercially available kinase assay kit.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

This compound

-

Kinase assay buffer

-

PIP2 substrate

-

ATP

-

Kinase detection reagent (e.g., ADP-Glo™)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the recombinant PI3K enzyme to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the kinase activity by adding the kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro PI3K enzyme activity assay.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[2]

Materials:

-

Cancer cell line with a constitutively active PI3K pathway (e.g., Rat1-myr-p110α)

-

Athymic nude mice (6-8 weeks old)

-

Matrigel

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers

-

Anesthesia

Procedure:

-

Cell Culture and Implantation:

-

Culture the cancer cells to ~80% confluency.

-

Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

-

-

Data Analysis:

-

Compare the tumor growth inhibition between the this compound-treated group and the vehicle control group.

-

Caption: Workflow for the in vivo xenograft tumor model study.

Conclusion

This compound is a well-characterized pan-class I PI3K inhibitor with potent activity against the PI3K/Akt signaling pathway. This technical guide provides researchers with essential information on its chemical properties, mechanism of action, and detailed protocols for its investigation in both in vitro and in vivo settings. The provided data and methodologies can serve as a valuable resource for scientists in the field of cancer research and drug development.

References

- 1. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

NVP-CLR457: An In-Depth Technical Guide on its Impact on Tumor Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CLR457, also known as CLR457, is an orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. As a pan-inhibitor, this compound targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), aiming to broadly suppress the pro-survival signals driven by this pathway and thereby induce apoptosis in tumor cells. Although the clinical development of this compound was discontinued due to a challenging therapeutic index, understanding its mechanism of action and its effects on tumor cell apoptosis remains valuable for the broader field of PI3K inhibitor research and development. This guide provides a comprehensive technical overview of this compound, focusing on its apoptotic effects on cancer cells.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110α | 89 ± 29 |

| p110β | 56 ± 35 |

| p110δ | 39 ± 10 |

| p110γ | 230 ± 31 |

IC50 values represent the concentration of this compound required to inhibit 50% of the PI3K isoform activity in biochemical assays.

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | Dosing Schedule | Effect |

| Rat1-myr-p110α (Rat) | 30 mg/kg QD | Tumor regression |

| Rat1-myr-p110α (Mouse) | 20 mg/kg BID | Tumor regression |

| Rat1-myr-p110δ (Mouse) | 20 mg/kg BID | Tumor regression |

| HBRX2524 (Mouse) | 20 mg/kg BID | Tumor regression |

QD: once daily; BID: twice daily.

Signaling Pathways

Inhibition of the PI3K pathway by this compound is expected to trigger the intrinsic apoptotic pathway. By blocking the activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the downstream inactivation of AKT, a central kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and activating anti-apoptotic proteins like those of the BCL-2 family. The inhibition of AKT leads to the activation of pro-apoptotic BCL-2 family members (e.g., BAX, BAK), which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to APAF-1 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. These executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments to assess the apoptotic effects of this compound are provided below.

Western Blot for Caspase Activation and PARP Cleavage

This protocol details the detection of activated caspases (cleaved forms) and cleaved PARP, which are hallmarks of apoptosis.

1. Materials and Reagents:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-cleaved caspase-3, anti-cleaved caspase-7, anti-cleaved caspase-9, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

2. Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).

-

Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and denature by heating.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Analyze the band intensities to determine the levels of cleaved caspases and PARP relative to the loading control.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

1. Materials and Reagents:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

PBS

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

2. Procedure:

-

Cell Treatment: Treat cells with this compound as described in the Western Blot protocol.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA).

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Add additional 1X binding buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

Caption: Workflow for assessing this compound induced apoptosis.

Conclusion

This compound is a potent pan-class I PI3K inhibitor that demonstrates antitumor activity by, in principle, inducing apoptosis through the inhibition of the PI3K/AKT survival pathway. While its clinical journey was halted, the study of this compound and its congeners continues to provide crucial insights into the therapeutic potential and challenges of targeting the PI3K pathway in oncology. The methodologies and data presented in this guide offer a foundational resource for researchers working to unravel the complexities of PI3K signaling and its role in cancer cell fate.

Methodological & Application

Application Notes and Protocols for NVP-CLR457 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CLR457 is a potent and orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] It targets the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for anticancer therapy.[3] this compound has demonstrated dose-dependent antitumor activity in preclinical models.[3] This document provides detailed protocols for the use of this compound in cell culture experiments to assess its effects on cell viability and intracellular signaling.

Mechanism of Action

This compound is a balanced pan-class I PI3K inhibitor, targeting all four class I isoforms (p110α, p110β, p110δ, and p110γ). By inhibiting these kinases, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream effectors such as AKT and mTOR, leading to the inhibition of cell growth and proliferation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| p110α | 89 ± 29 | Biochemical Assay |

| p110β | 56 ± 35 | Biochemical Assay |

| p110δ | 39 ± 10 | Biochemical Assay |

| p110γ | 230 ± 31 | Biochemical Assay |

| S473P-Akt Inhibition | 100 | Cell-based (U87MG cells) |

| RPS6 Phosphorylation | 1633 ± 54 | Cell-based |

| mTOR Activity | 2474 ± 722 | Cell-based |

Data sourced from references[2][3].

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Cell Culture and Seeding

-

Cell Line Selection: Choose a cancer cell line known to have an activated PI3K pathway. Cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN are often sensitive to PI3K inhibitors. U87MG (glioblastoma) and various breast cancer cell lines with PIK3CA mutations are suitable models.[2][4]

-

Cell Culture Conditions: Culture the selected cell line in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding Density: The optimal seeding density will vary depending on the cell line and the assay.

-

For Cell Viability Assays (96-well plate): Seed approximately 5,000 cells per well.

-

For Western Blotting (6-well plate): Seed approximately 5 x 10^5 cells per well.

-

Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is adapted from methods used for similar pan-PI3K inhibitors.[5]

-

Cell Seeding: Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight.

-

Drug Treatment: The following day, prepare serial dilutions of this compound in a fresh culture medium. The final concentrations should typically range from 1 nM to 10,000 nM.[5] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol allows for the assessment of the phosphorylation status of key proteins in the PI3K pathway.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 4, 16, 63, 250, 1000 nM) for 24 hours.[2]

-

Cell Lysis:

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Protein Transfer:

-

Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 Ribosomal Protein (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation levels.

Mandatory Visualizations

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for this compound In Vitro Characterization.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTORC1 Inhibition Is Required for Sensitivity to PI3K p110α Inhibitors in PIK3CA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NVP-CLR457 in Xenograft Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction NVP-CLR457 is an orally active and potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] It demonstrates a balanced inhibition of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and has been evaluated for its antitumor activity in preclinical models.[3] Unlike its predecessor buparlisib, this compound was specifically designed to minimize central nervous system (CNS) penetration and to eliminate off-target effects on microtubule stabilization.[2][3][4] These application notes provide detailed protocols for utilizing this compound in xenograft mouse models to assess its anti-cancer efficacy.

Mechanism of Action: PI3K Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[5][6] In many cancers, this pathway is aberrantly activated. This compound exerts its anti-tumor effects by inhibiting the PI3K enzymes, thereby blocking the downstream signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of this compound as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for NVP-CLR457 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CLR457 is a potent and orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. As a pan-class I inhibitor, this compound targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), offering broad potential in oncology research. These application notes provide detailed protocols for the use of this compound in preclinical in vivo animal studies, with a focus on tumor xenograft models.

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the catalytic activity of class I PI3K isoforms. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. Deactivation of Akt, in turn, affects a multitude of downstream processes, including cell cycle progression, proliferation, and survival, ultimately leading to an anti-tumor response.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in various animal models.

Table 1: In Vivo Efficacy Study Dosages of this compound

| Animal Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Reference |

| Athymic Nude Mice | Rat1-myr-p110α Xenograft | 3 - 20 mg/kg | Oral (PO) | Daily for 8 days | [1] |

| Mice | HBRX2524 Primary Breast Tumor Xenograft | 40 mg/kg | Oral (PO) | Daily for 15 days | [1] |

Table 2: Pharmacokinetic Parameters of this compound

| Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) | Reference |

| Male Sprague-Dawley Rats | 1.0 mg/kg IV | - | - | 1330 | 4.5 | - | [1] |

| 3.0 mg/kg PO | 1040 | 1.0 | 4170 | 4.1 | 100 | [1] | |

| Female OF1 Mice | 3 mg/kg IV | - | - | 2400 | 4.8 | - | [1] |

| 10 mg/kg PO | 1200 | 1.0 | 8000 | 7.2 | 100 | [1] | |

| Male Beagle Dogs | 0.1 mg/kg IV | - | - | 210 | 6.5 | - | [1] |

| 0.3 mg/kg PO | 60 | 1.0 | 420 | 7.0 | 70 | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This compound has been formulated as an amorphous solid dispersion to improve its oral bioavailability. While the exact composition used in published studies may be proprietary, a representative formulation can be prepared as follows.

Materials:

-

This compound

-

A suitable polymer (e.g., HPMCAS, PVP, or Soluplus®)

-

A suitable solvent (e.g., acetone, methanol, or a mixture)

-

Spray dryer or rotary evaporator

-

Vehicle for suspension (e.g., 0.5% (w/v) methylcellulose in sterile water)

Procedure:

-

Dissolve this compound and the chosen polymer in the solvent at a specific ratio (e.g., 1:3 drug-to-polymer ratio).

-

Generate the amorphous solid dispersion by either spray drying or solvent evaporation using a rotary evaporator.

-

Collect the resulting powder.

-

For oral administration, suspend the amorphous solid dispersion powder in the vehicle (e.g., 0.5% methylcellulose) to the desired final concentration.

-

Vortex thoroughly before each administration to ensure a homogenous suspension.

Protocol 2: Subcutaneous Tumor Xenograft Model in Athymic Nude Mice

Caption: Experimental Workflow for In Vivo Efficacy Studies.

Materials:

-

Athymic nude mice (e.g., 6-8 weeks old)

-

Tumor cells (e.g., Rat1-myr-p110α)

-

Sterile PBS

-

Matrigel®

-

Insulin syringes

-

Calipers

Procedure:

-

Culture tumor cells under appropriate conditions.

-

Harvest cells and perform a cell count.

-

Resuspend the cells in a mixture of sterile PBS and Matrigel® (e.g., 1:1 ratio) at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle orally according to the desired dosing schedule.

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Protocol 3: Pharmacodynamic Analysis of p-Akt Inhibition by Western Blot

Materials:

-

Excised tumor tissue

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

-

Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Protein Extraction:

-

Excise tumors and snap-freeze in liquid nitrogen.

-

Homogenize the frozen tumor tissue in ice-cold RIPA buffer.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify band intensities and normalize the p-Akt signal to the total Akt signal.

-

References

preparing Nvp-clr457 stock solution for experiments

A Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of NVP-CLR457 stock solutions for in vitro and in vivo experiments. This compound is a potent, orally active, and balanced pan-class I phosphoinositide 3-kinase (PI3K) inhibitor with demonstrated antitumor activity.[1][2][3] It is a valuable tool for studying the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5][6]

Physicochemical and Inhibitory Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for accurate preparation of stock solutions and for designing experiments.

| Property | Value | Source |

| Molecular Weight | 455.39 g/mol | [2] |

| CAS Number | 1453082-52-4 | [1][2] |

| Formula | C18H20F3N7O4 | [2] |

| Solubility (DMSO) | 91 mg/mL (199.82 mM) | [2] |

| Solubility (Ethanol) | 3 mg/mL | [2] |

| Solubility (Water) | Insoluble | [2] |

| IC50 (PI3Kα) | 12 ± 1.5 nM | [2] |

| IC50 (PI3Kβ) | 8.3 ± 1.0 nM | [2] |

| IC50 (PI3Kδ) | 8.3 ± 2.0 nM | [2] |

| IC50 (PI3Kγ) | 230 ± 31 nM | [2] |

Protocols for Stock Solution Preparation

Proper preparation and storage of stock solutions are essential for obtaining reproducible experimental results. It is recommended to use fresh, anhydrous DMSO for reconstitution as moisture can reduce the solubility of this compound.[2]

High-Concentration Stock Solution for In Vitro Use (e.g., 10 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution suitable for further dilution in cell culture media.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Calculate the required mass of this compound:

-

For 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 455.39 g/mol * (1000 mg / 1 g) = 4.55 mg

-

-

-

Weighing:

-

Carefully weigh out 4.55 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Vortex or sonicate briefly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[2]

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]

-

Working Solution for In Vivo Formulation

This protocol provides an example of how to prepare a formulation suitable for oral administration in animal models. The final concentration and vehicle composition may need to be optimized based on the specific experimental design.

Materials:

-

This compound stock solution in DMSO (e.g., 91 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile deionized water (ddH2O) or saline

-

Sterile tubes for mixing

Procedure (for 1 mL of a 4.55 mg/mL solution):

-

Initial Dilution in DMSO:

-

Prepare a clarified stock solution of this compound in DMSO. For this example, we will use the maximum solubility of 91 mg/mL.

-

-

Formulation:

-

In a sterile tube, add 50 µL of the 91 mg/mL this compound DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix until clear.

-

Add 500 µL of ddH2O to bring the final volume to 1 mL. Mix thoroughly.

-

-

Administration:

-

The resulting mixed solution should be used immediately for optimal results.[2]

-

Signaling Pathway and Experimental Workflow

This compound exerts its effect by inhibiting the PI3K pathway, a critical signaling cascade involved in cell growth, proliferation, and survival.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

The following diagram illustrates the general workflow for preparing this compound stock solutions for experimental use.

Caption: Workflow for preparing this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. drughunter.com [drughunter.com]

- 4. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]

- 6. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: NVP-CLR457 in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CLR457 is an orally bioavailable, potent, and balanced pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[3][4] This hyperactivation often contributes to resistance to conventional chemotherapy and radiation therapy.[5] this compound has been designed to inhibit all class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking downstream signaling and potentially inducing apoptosis and inhibiting tumor growth.[5][6] Preclinical studies have demonstrated its dose-dependent anti-tumor activity in xenograft models.[1] While early clinical development has focused on this compound as a monotherapy, its mechanism of action suggests significant potential for synergistic anti-cancer effects when used in combination with other chemotherapy agents.

These application notes provide a summary of the preclinical rationale and methodologies for evaluating this compound in combination with other cytotoxic and targeted therapies. Due to the limited availability of published data specifically on this compound combination studies, the following protocols and data are based on studies with other pan-class I PI3K inhibitors, such as Buparlisib (BKM120), and should be adapted and validated for this compound.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. This compound, as a pan-class I PI3K inhibitor, blocks the initial step of this cascade, leading to a shutdown of these pro-survival signals.

Quantitative Data

The following tables summarize key quantitative data for this compound and other relevant pan-class I PI3K inhibitors. This data can be used as a reference for designing experiments and interpreting results.

Table 1: In Vitro Potency of this compound and Other Pan-Class I PI3K Inhibitors

| Compound | Target Isoform | IC50 (nM) | Reference |

| This compound | p110α | 89 ± 29 | [6] |

| p110β | 56 ± 35 | [6] | |

| p110δ | 39 ± 10 | [6] | |

| p110γ | 230 ± 31 | [6] | |

| Buparlisib (BKM120) | Pan-Class I | Not Specified | [7] |

| Alpelisib (BYL719) | p110α | 4.6 | [8] |

Table 2: Preclinical and Clinical Efficacy of Pan-Class I PI3K Inhibitors in Combination Therapies

| PI3K Inhibitor | Combination Agent | Cancer Type | Model | Efficacy Metric | Result | Reference |

| Buparlisib | Paclitaxel | Head and Neck Squamous Cell Carcinoma | Clinical Trial (Phase II) | Median Progression-Free Survival | 4.6 months (combo) vs 3.5 months (placebo + paclitaxel) | [9] |

| Buparlisib | Fulvestrant | Estrogen Receptor-Positive Metastatic Breast Cancer | Clinical Trial (Phase I) | Clinical Benefit Rate | 58.6% | [7][10] |

| Alpelisib | Ribociclib | Colorectal Cancer | Xenograft | Tumor Growth | Significant reduction in tumor growth with combination | [1][5] |

| Gedatolisib (Dual PI3K/mTOR) | Ruxolitinib (JAK inhibitor) | Philadelphia Chromosome-like Acute Lymphoblastic Leukemia | Xenograft | Leukemia Proliferation | Superior inhibition with combination vs monotherapy | [11] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents. These are generalized protocols and should be optimized for specific cell lines and animal models.

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays

Objective: To determine if the combination of this compound and a chemotherapy agent results in synergistic, additive, or antagonistic effects on cancer cell viability.

Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Chemotherapy agent of interest (dissolved in a suitable solvent)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.

-

Treat cells with a matrix of concentrations of both drugs, including each drug alone and in combination. Include a vehicle control (e.g., DMSO).

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 72 hours).

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Use software such as CompuSyn or similar to calculate the Combination Index (CI) based on the Chou-Talalay method.

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

-

Protocol 2: In Vivo Xenograft Model for Combination Therapy Evaluation

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a preclinical in vivo model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for xenograft implantation

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Chemotherapy agent formulation for appropriate route of administration (e.g., intravenous, intraperitoneal)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment groups (e.g., n=8-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: this compound alone

-

Group 3: Chemotherapy agent alone

-

Group 4: this compound + Chemotherapy agent

-

-

-

Treatment Administration:

-

Administer treatments according to a predefined schedule. For example:

-

This compound: Daily oral gavage.

-

Chemotherapy agent: e.g., once or twice weekly via intravenous or intraperitoneal injection.

-

-

Monitor animal body weight and overall health throughout the study.

-

-

Tumor Monitoring and Endpoint:

-

Measure tumor volume 2-3 times per week.

-

Continue treatment until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm^3) or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

-

Data Analysis:

-

Plot mean tumor volume ± SEM for each treatment group over time.

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

-

Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between treatment groups.

-

Conclusion

This compound, as a pan-class I PI3K inhibitor, holds significant promise for use in combination with a variety of chemotherapy agents to enhance anti-tumor efficacy and potentially overcome drug resistance. The protocols and data presented here, derived from studies on this compound and analogous compounds, provide a framework for the preclinical evaluation of such combination therapies. Rigorous in vitro and in vivo studies are essential to identify synergistic combinations and to optimize dosing and scheduling for future clinical development. It is critical to note that these are generalized guidelines, and specific experimental parameters should be carefully optimized for the particular cancer type and combination agents being investigated.

References

- 1. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Assessing NVP-CLR457 Efficacy in Solid Tumor Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CLR457 is an orally bioavailable, potent, and balanced pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in a multitude of solid tumors. This makes the components of this pathway, particularly PI3K, attractive targets for cancer therapy. This compound has been investigated for its anti-tumor activity in various preclinical models of solid tumors. These application notes provide a summary of the efficacy data for this compound and detailed protocols for its evaluation in solid tumor models.

Data Presentation

In Vitro Efficacy of this compound

This compound demonstrates potent inhibition of all four class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| PI3K Isoform | Mean IC50 (nM) ± SD |

| p110α | 89 ± 29 |

| p110β | 56 ± 35 |

| p110δ | 39 ± 10 |

| p110γ | 230 ± 31 |

Data sourced from in vitro biochemical assays.[1][2]

In Vivo Efficacy of this compound in Xenograft Models

This compound has shown dose-dependent anti-tumor activity in vivo. Key findings from xenograft studies are presented below.

| Animal Model | Tumor Model | Treatment and Dose | Outcome |

| Athymic Nude Mice | Rat1-myr-p110α xenograft | 3-20 mg/kg, PO, daily for 8 days | Dose-dependent inhibition of tumor growth |

| Mice | HBRX2524 human primary breast tumor xenograft | 40 mg/kg, PO, daily for 15 days | Inhibition of tumor growth throughout the study |

| Nude Rats | Rat1-myr-p110α xenograft | 3, 10, 30, and 60 mg/kg QD and 30 mg/kg BID, PO | Dose-proportional antitumor activity; tumor regression at ≥30 mg/kg QD |

Signaling Pathway

The diagram below illustrates the PI3K signaling pathway and the point of intervention for this compound.

Caption: PI3K signaling pathway and this compound inhibition.

Experimental Protocols

In Vitro Kinase Assay

This protocol is for determining the IC50 values of this compound against the different class I PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

This compound

-

Kinase buffer (e.g., 50mM HEPES pH 7.5, 100mM NaCl, 10mM MgCl2, 1mM CHAPS, 1mM DTT)

-

ATP

-

PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the this compound dilutions to the wells of a 384-well plate.

-

Add 10 µL of the respective PI3K isoform diluted in kinase buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate in kinase buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability (MTT) Assay